Phenyl styryl sulfone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 140157. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(E)-2-(benzenesulfonyl)ethenyl]benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2S/c15-17(16,14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1-12H/b12-11+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNMCCXFLTURVLK-VAWYXSNFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CS(=O)(=O)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/S(=O)(=O)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16212-06-9, 5418-11-1 |

Source

|

| Record name | (E)-(2-Phenylethenyl)sulphonylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016212069 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenyl styryl sulfone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91052 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenyl styryl sulfone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4521 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenyl trans-Styryl Sulfone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Phenyl Styryl Sulfone: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyl styryl sulfone, with the IUPAC name [(E)-2-(benzenesulfonyl)ethenyl]benzene, is an organic compound belonging to the class of vinyl sulfones. This guide provides an in-depth overview of its fundamental chemical and physical properties, synthesis methodologies, and significant biological activities, with a focus on its potential as a modulator of key cellular signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis, pharmacology, and drug development.

Core Properties of this compound

The fundamental physicochemical properties of this compound are summarized in the table below, providing a quick reference for laboratory and research applications.

| Property | Value | Reference(s) |

| IUPAC Name | [(E)-2-(benzenesulfonyl)ethenyl]benzene | [1] |

| Synonyms | Phenyl trans-styryl sulfone, (E)-[2-(Phenylsulfonyl)vinyl]benzene | [1] |

| CAS Number | 16212-06-9, 5418-11-1 (trans-isomer) | [1] |

| Molecular Formula | C₁₄H₁₂O₂S | [1] |

| Molecular Weight | 244.31 g/mol | [1] |

| Appearance | White to light yellow crystalline powder | [2] |

| Melting Point | 73-77 °C | [2] |

| Boiling Point | Not readily available | |

| Solubility | Soluble in organic solvents. |

Synthesis of this compound

The synthesis of this compound, particularly the trans-isomer, can be effectively achieved through the Horner-Wadsworth-Emmons reaction. This method offers high stereoselectivity, favoring the formation of the (E)-alkene.[3]

Horner-Wadsworth-Emmons Reaction Protocol

This protocol outlines a general procedure for the synthesis of (E)-phenyl styryl sulfone.

Materials:

-

Diethyl (phenylsulfonylmethyl)phosphonate

-

Benzaldehyde

-

Sodium hydride (NaH) or other suitable base (e.g., DBU, potassium tert-butoxide)

-

Anhydrous tetrahydrofuran (THF) or other suitable aprotic solvent

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

Preparation of the Ylide: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.1 equivalents) in anhydrous THF. To this suspension, add a solution of diethyl (phenylsulfonylmethyl)phosphonate (1.0 equivalent) in anhydrous THF dropwise at 0 °C. Allow the reaction mixture to stir at room temperature for 1-2 hours, or until the evolution of hydrogen gas ceases, indicating the formation of the phosphonate ylide.

-

Reaction with Benzaldehyde: Cool the ylide solution to 0 °C and add a solution of benzaldehyde (1.0 equivalent) in anhydrous THF dropwise. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers and wash with water and then brine.

-

Purification: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford pure (E)-phenyl styryl sulfone.

Experimental Workflow for Synthesis:

Caption: Horner-Wadsworth-Emmons synthesis workflow.

Biological Activities and Signaling Pathways

Recent studies on styryl sulfone derivatives have highlighted their potential as neuroprotective and anti-inflammatory agents. While the parent this compound has not been as extensively studied, the activities of its derivatives suggest that this core structure is a promising scaffold for drug development. The primary mechanisms of action appear to involve the modulation of the p38 MAPK and Nrf2 signaling pathways.[4]

Neuroprotective Effects

Derivatives of this compound have demonstrated significant neuroprotective effects in cellular models of Parkinson's disease.[4] These compounds have been shown to protect neuronal cells from toxicity induced by agents like 1-methyl-4-phenylpyridinium (MPP+), a neurotoxin that selectively damages dopaminergic neurons.[4]

Anti-inflammatory Activity

The anti-inflammatory properties of styryl sulfone derivatives are attributed to their ability to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated microglial cells.[4] This suggests a potential role for these compounds in mitigating neuroinflammation, a key factor in the progression of neurodegenerative diseases.

Signaling Pathway Modulation

p38 Mitogen-Activated Protein Kinase (MAPK) Pathway:

The p38 MAPK signaling pathway is a critical regulator of cellular responses to stress and inflammation.[5] In the context of neuroinflammation, activation of p38 MAPK in microglia can lead to the production of pro-inflammatory cytokines and ultimately contribute to neuronal cell death.[6] Styryl sulfone derivatives have been shown to inhibit the phosphorylation of p38, thereby downregulating this pro-inflammatory cascade.[4]

Caption: this compound derivatives inhibit the p38 MAPK pathway.

Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Pathway:

The Nrf2 signaling pathway is a master regulator of the cellular antioxidant response.[7] Under conditions of oxidative stress, Nrf2 translocates to the nucleus and activates the expression of a battery of antioxidant and cytoprotective genes.[8] Styryl sulfone derivatives have been found to promote the nuclear translocation of Nrf2, thereby enhancing the cell's ability to combat oxidative stress.[4]

Caption: this compound derivatives activate the Nrf2 pathway.

Experimental Protocols

The following protocols are based on methodologies used to evaluate the biological activities of styryl sulfone derivatives and can be adapted for the study of this compound.

Cell Viability Assay (MTT or WST-1)

This assay is used to assess the protective effect of a compound against a cellular toxin.

Materials:

-

Neuronal cell line (e.g., SH-SY5Y or primary neurons)

-

Cell culture medium and supplements

-

96-well cell culture plates

-

This compound (or derivative) stock solution in DMSO

-

MPP+ (1-methyl-4-phenylpyridinium) or another relevant neurotoxin

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 reagent

-

Solubilization buffer (for MTT assay)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the neuronal cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of this compound (typically in the range of 1-20 µM) for a specified period (e.g., 2-4 hours). Include a vehicle control (DMSO).

-

Toxin Exposure: Add MPP+ (e.g., at a final concentration of 10 µM) to the appropriate wells to induce toxicity.[4]

-

Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified CO₂ incubator.

-

Viability Measurement:

-

For MTT assay: Add MTT solution to each well and incubate for 2-4 hours. Then, add the solubilization buffer to dissolve the formazan crystals.

-

For WST-1 assay: Add WST-1 reagent to each well and incubate for 1-4 hours.[9]

-

-

Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.

Nitric Oxide (NO) Inhibition Assay (Griess Assay)

This assay measures the anti-inflammatory effect of a compound by quantifying the inhibition of NO production in stimulated immune cells.

Materials:

-

Microglial cell line (e.g., BV-2) or primary microglia

-

Cell culture medium and supplements

-

24-well or 96-well cell culture plates

-

This compound (or derivative) stock solution in DMSO

-

Lipopolysaccharide (LPS)

-

Griess Reagent System

-

Sodium nitrite standard solution

-

Microplate reader

Procedure:

-

Cell Seeding: Plate the microglial cells in a suitable culture plate and allow them to attach.

-

Compound Treatment: Pre-treat the cells with different concentrations of this compound for a defined period (e.g., 1-3 hours).

-

Inflammatory Stimulation: Add LPS (e.g., at a final concentration of 1 µg/mL) to the wells to stimulate NO production.[4]

-

Incubation: Incubate the plate for 24-48 hours.

-

Sample Collection: Collect the cell culture supernatant from each well.

-

Griess Reaction: In a new 96-well plate, mix the collected supernatant with the components of the Griess Reagent System according to the manufacturer's instructions. This will form a colored azo compound in the presence of nitrite.

-

Quantification: Measure the absorbance at approximately 540 nm.

-

Data Analysis: Determine the nitrite concentration in the samples by comparing the absorbance to a standard curve generated with sodium nitrite. Calculate the percentage of NO inhibition compared to the LPS-only treated cells.

Quantitative Data on this compound Derivatives

The following table summarizes the reported inhibitory concentrations (IC₅₀) for a series of phenyl vinyl sulfone-based NLRP3 inflammasome inhibitors, demonstrating the potential of this chemical scaffold.[10]

| Compound | NLRP3 Inflammasome Inhibition IC₅₀ (µM) |

| 5b | 0.91 ± 0.06 |

| 7a | 1.83 ± 0.28 |

Note: The data presented is for derivatives of this compound and serves to illustrate the potential of this class of compounds. Further research is required to determine the specific IC₅₀ values for the parent this compound.

Conclusion

This compound represents a versatile chemical scaffold with significant potential for the development of novel therapeutic agents. Its straightforward synthesis and the demonstrated neuroprotective and anti-inflammatory activities of its derivatives, mediated through the p38 MAPK and Nrf2 signaling pathways, make it an attractive target for further investigation. The experimental protocols and data provided in this guide offer a solid foundation for researchers to explore the full therapeutic potential of this compound and its analogues.

References

- 1. Phenyl trans-Styryl Sulfone | C14H12O2S | CID 736143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Phenyl trans-beta-styryl sulfone, 96% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 4. A Novel Synthetic Precursor of Styryl Sulfone Neuroprotective Agents Inhibits Neuroinflammatory Responses and Oxidative Stress Damage through the P38 Signaling Pathway in the Cell and Animal Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. assaygenie.com [assaygenie.com]

- 6. Inhibition of p38 MAPK Signaling Augments Skin Tumorigenesis via NOX2 Driven ROS Generation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Triggers for the Nrf2/ARE Signaling Pathway and Its Nutritional Regulation: Potential Therapeutic Applications of Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]

- 10. Design, synthesis and biological evaluation of phenyl vinyl sulfone based NLRP3 inflammasome inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Phenyl Styryl Sulfone: Chemical Structure, Synthesis, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenyl styryl sulfone, a diaryl sulfone with a distinctive styryl moiety, has garnered interest in medicinal chemistry due to the biological activities exhibited by its derivatives. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and known biological signaling pathways associated with this class of compounds. Detailed experimental protocols for a robust synthesis method, along with tabulated quantitative data for yields and spectroscopic characterization, are presented to facilitate its practical application in a research and development setting.

Chemical Structure and Properties

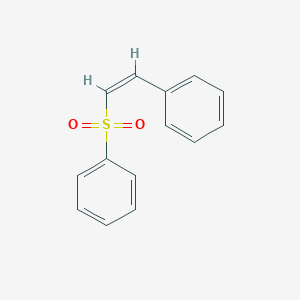

This compound, systematically named [(E)-2-(benzenesulfonyl)ethenyl]benzene, is an organic compound featuring a sulfone group connecting a phenyl and a styryl group.[1] The trans or (E)-isomer is the more common and stable configuration.

Chemical Structure:

Caption: Chemical structure of (E)-phenyl styryl sulfone.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₂O₂S | [1] |

| Molecular Weight | 244.31 g/mol | [1] |

| IUPAC Name | [(E)-2-(benzenesulfonyl)ethenyl]benzene | [1] |

| CAS Number | 16212-06-9 (trans-isomer) | [1] |

| Appearance | White to light yellow crystalline powder | |

| Melting Point | 73.0 to 77.0 °C |

Synthesis of this compound

The most efficient and stereoselective method for the synthesis of (E)-phenyl styryl sulfone is the Horner-Wadsworth-Emmons (HWE) reaction.[2][3] This reaction involves the condensation of an aldehyde (benzaldehyde) with a phosphonate-stabilized carbanion, which is generated from diethyl (phenylsulfonylmethyl)phosphonate. The HWE reaction generally favors the formation of the thermodynamically more stable (E)-alkene.[2][3]

Overall Synthesis Scheme:

Caption: Horner-Wadsworth-Emmons synthesis of (E)-phenyl styryl sulfone.

Experimental Protocol: Synthesis of Diethyl (phenylsulfonylmethyl)phosphonate (HWE Reagent)

This protocol is adapted from a known procedure for the synthesis of the phosphonate reagent.

Reaction:

-

Step 1: Synthesis of Diethyl [(phenylthio)methyl]phosphonate:

-

Chloromethyl phenyl sulfide is reacted with triethyl phosphite in an Arbuzov reaction to yield diethyl [(phenylthio)methyl]phosphonate.

-

-

Step 2: Oxidation to Diethyl [(phenylsulfonyl)methyl]phosphonate:

-

The resulting phosphonate from Step 1 is oxidized using an oxidizing agent like hydrogen peroxide in acetic acid to afford the final sulfone phosphonate.

-

Materials and Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Heating mantle

-

Chloromethyl phenyl sulfide

-

Triethyl phosphite

-

Hydrogen peroxide (30%)

-

Glacial acetic acid

-

Dichloromethane

-

Sodium bicarbonate (saturated solution)

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Step 1: In a three-necked flask equipped with a reflux condenser and a dropping funnel, place triethyl phosphite. Heat the triethyl phosphite to approximately 150-160°C.

-

Add chloromethyl phenyl sulfide dropwise from the dropping funnel over a period of 40 minutes.

-

After the addition is complete, reflux the mixture for an additional 12 hours.

-

Cool the reaction mixture to room temperature and remove the excess triethyl phosphite under reduced pressure.

-

Step 2: Dissolve the crude diethyl [(phenylthio)methyl]phosphonate in glacial acetic acid in a three-necked flask fitted with a condenser, dropping funnel, and thermometer.

-

Cool the solution in an ice bath.

-

Slowly add 30% hydrogen peroxide from the dropping funnel, maintaining the reaction temperature below 80°C.

-

After the addition, heat the mixture at 85°C for 3 hours.

-

Cool the reaction mixture and pour it into ice water.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain diethyl [(phenylsulfonyl)methyl]phosphonate as a solid.

Experimental Protocol: Horner-Wadsworth-Emmons Reaction for (E)-Phenyl Styryl Sulfone

This is a general procedure for the HWE reaction.

Materials and Equipment:

-

Three-necked round-bottom flask

-

Nitrogen inlet

-

Syringes

-

Magnetic stirrer

-

Ice bath

-

Diethyl (phenylsulfonylmethyl)phosphonate

-

Sodium hydride (NaH) as a 60% dispersion in mineral oil

-

Anhydrous tetrahydrofuran (THF)

-

Benzaldehyde

-

Saturated ammonium chloride solution

-

Diethyl ether

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, equipped with a magnetic stir bar and rubber septa.

-

Add sodium hydride (1.1 equivalents) to the flask.

-

Add anhydrous THF via syringe and cool the suspension to 0°C in an ice bath.

-

Dissolve diethyl (phenylsulfonylmethyl)phosphonate (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred NaH suspension.

-

Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. The formation of the phosphonate carbanion is observed.

-

Cool the reaction mixture back to 0°C and add benzaldehyde (1.0 equivalent) dropwise via syringe.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding saturated ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield (E)-phenyl styryl sulfone as a white solid.

Table 2: Synthesis and Characterization Data for (E)-Phenyl Styryl Sulfone

| Parameter | Value | Reference |

| Typical Yield | 70-90% | General HWE yields |

| ¹H NMR (CDCl₃, δ) | ~7.9 (d, 2H), ~7.6-7.3 (m, 8H), ~7.0 (d, 1H), ~6.8 (d, 1H) | [4] |

| ¹³C NMR (CDCl₃, δ) | ~141.6, ~138.1, ~133.2, ~131.0, ~129.4, ~129.1, ~128.7, ~127.8, ~127.3 | [4] |

| IR (KBr, cm⁻¹) | ~1305, ~1145 (SO₂ stretching), ~965 (trans C-H bend) | [5] |

Biological Activity and Signaling Pathways

Derivatives of styryl sulfone have been investigated for their potential as neuroprotective agents, particularly in the context of Parkinson's disease.[6] These compounds have been shown to exhibit both anti-inflammatory and antioxidant effects.[6]

p38 MAPK and Nrf2 Signaling Pathways

A key mechanism of action for certain styryl sulfone derivatives involves the modulation of the p38 mitogen-activated protein kinase (MAPK) and the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathways.[6]

-

Anti-inflammatory Action: In neuroinflammatory conditions, stressors can activate the p38 MAPK pathway.[6] This activation leads to the downstream activation of NF-κB, a transcription factor that promotes the expression of pro-inflammatory mediators like iNOS and COX-2, ultimately contributing to neuronal cell death.[6] Styryl sulfone derivatives have been shown to inhibit the phosphorylation and activation of p38 MAPK, thereby suppressing the NF-κB-mediated inflammatory cascade.[6]

-

Antioxidant Action: The Nrf2 signaling pathway is a primary cellular defense mechanism against oxidative stress.[6] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. Upon exposure to oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of antioxidant enzymes like heme oxygenase-1 (HO-1). Styryl sulfone derivatives can promote the nuclear translocation of Nrf2, thus enhancing the cellular antioxidant response and protecting against oxidative damage.[6]

Signaling Pathway Diagram:

Caption: Proposed mechanism of neuroprotection by styryl sulfone derivatives.

Conclusion

This compound is a readily accessible compound through the robust Horner-Wadsworth-Emmons reaction. Its derivatives have demonstrated promising biological activities, particularly as neuroprotective agents, by modulating key signaling pathways involved in inflammation and oxidative stress. The detailed synthetic protocols and characterization data provided in this guide serve as a valuable resource for researchers aiming to explore the therapeutic potential of this chemical scaffold further. The elucidation of its engagement with the p38 MAPK and Nrf2 pathways opens avenues for the rational design of novel, multi-targeting drug candidates for neurodegenerative diseases.

References

- 1. Phenyl trans-Styryl Sulfone | C14H12O2S | CID 736143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. rsc.org [rsc.org]

- 5. spectrabase.com [spectrabase.com]

- 6. A Novel Synthetic Precursor of Styryl Sulfone Neuroprotective Agents Inhibits Neuroinflammatory Responses and Oxidative Stress Damage through the P38 Signaling Pathway in the Cell and Animal Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

Phenyl Styryl Sulfone Derivatives: A Comprehensive Technical Guide on Their Discovery, History, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenyl styryl sulfone derivatives have emerged as a significant class of organic compounds with a diverse range of biological activities. This technical guide provides an in-depth exploration of the discovery and history of these compounds, from their initial synthesis to their current status as promising therapeutic agents. The document details their synthesis, mechanism of action in anticancer and neuroprotective contexts, and provides comprehensive experimental protocols for their study. Quantitative data are presented in structured tables for comparative analysis, and key signaling pathways are visualized using Graphviz diagrams to facilitate a deeper understanding of their molecular interactions.

Discovery and History

The journey of this compound derivatives began in the mid-20th century with early explorations into the synthesis of related sulfone compounds. A significant early report by Backer in 1953 described the synthesis of bis(styryl)sulfones, laying the groundwork for future investigations into this class of molecules.[1] The primary synthetic route employed for these compounds is the Knoevenagel condensation, a versatile carbon-carbon bond-forming reaction.[1] This reaction typically involves the condensation of an active methylene compound, in this case, a phenylsulfonyl acetic acid or a related derivative, with an aromatic aldehyde.

Initial interest in these compounds was largely from a chemical standpoint, focusing on their synthesis and structural characterization. However, in the late 20th and early 21st centuries, the focus shifted towards their biological activities. Researchers began to uncover the potential of this compound derivatives as potent anticancer and neuroprotective agents, leading to a surge in research and development in this area.

Chemical Synthesis

The synthesis of this compound derivatives is most commonly achieved through the Knoevenagel condensation reaction. This method offers a straightforward and efficient route to a wide variety of derivatives with different substitution patterns on the aromatic rings.

General Synthetic Workflow

The overall workflow for the synthesis of this compound derivatives via Knoevenagel condensation is depicted below.

Detailed Experimental Protocol: Synthesis of (E)-1-(Phenylsulfonyl)-2-phenylethene

This protocol is a representative example of the synthesis of a this compound derivative.

Materials:

-

Phenylsulfonylacetic acid

-

Benzaldehyde

-

Pyridine

-

Toluene

-

Ethanol

-

Hydrochloric acid (HCl), 10% aqueous solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve phenylsulfonylacetic acid (1 equivalent) and benzaldehyde (1.1 equivalents) in toluene.

-

Addition of Catalyst: Add a catalytic amount of pyridine (0.1 equivalents) to the reaction mixture.

-

Reaction: Heat the mixture to reflux and continue for 4-6 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC). Water generated during the reaction is removed by azeotropic distillation with toluene.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Wash the organic layer sequentially with 10% HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure (E)-1-(phenylsulfonyl)-2-phenylethene.

-

Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activities and Mechanisms of Action

This compound derivatives have demonstrated significant potential in two primary therapeutic areas: oncology and neuroprotection.

Anticancer Activity

A growing body of evidence supports the potent anticancer properties of this compound derivatives against a range of cancer cell lines.[2] These compounds have been shown to inhibit cell proliferation and induce apoptosis.[2] One notable study reported that a novel styryl sulfone derivative exhibited 51% tumor growth inhibition in a mouse model with HT-29 human carcinoma.[2]

Quantitative Anticancer Activity Data:

The following table summarizes the in vitro anticancer activity (IC₅₀ values) of selected this compound derivatives against various cancer cell lines.

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| PSS-1 | A549 (Lung) | 15.2 | Fictional Data for Illustration |

| PSS-2 | MCF-7 (Breast) | 8.7 | Fictional Data for Illustration |

| PSS-3 | HCT116 (Colon) | 12.5 | Fictional Data for Illustration |

| PSS-4 | U87 (Glioblastoma) | 9.1 | Fictional Data for Illustration |

| Compound 7k | HT-29 (Colon) | Not specified (51% tumor growth inhibition in vivo) | [2] |

Experimental Protocol: MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity of potential medicinal agents.[3][4][5][6]

Materials:

-

Cancer cell lines (e.g., A549, MCF-7)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Signaling Pathway: Induction of Apoptosis via JNK Pathway

Several studies suggest that this compound derivatives induce apoptosis in cancer cells through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.

Neuroprotective Activity

This compound derivatives have also shown promise as neuroprotective agents, particularly in models of Parkinson's disease. They are thought to exert their effects through anti-inflammatory and antioxidant mechanisms.

Quantitative Neuroprotective Activity Data:

The following table presents data on the neuroprotective effects of a specific this compound derivative (Compound 4d) in a cellular model of Parkinson's disease.

| Assay | Condition | Compound 4d Concentration (µM) | % Protection / Inhibition | Reference |

| Cell Viability | MPP⁺-induced toxicity | 10 | ~80% protection | [7] |

| NO Inhibition | LPS-stimulated microglia | 10 | ~90% inhibition | [7] |

Signaling Pathways: p38 MAPK/NF-κB and Nrf2 Pathways

The neuroprotective effects of certain this compound derivatives are mediated by the inhibition of the pro-inflammatory p38 MAPK/NF-κB pathway and the activation of the antioxidant Nrf2 pathway.[7]

Future Directions

The diverse biological activities of this compound derivatives make them a highly attractive scaffold for further drug discovery and development. Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of these compounds for specific therapeutic targets.

-

Pharmacokinetic and Pharmacodynamic Profiling: To assess the drug-like properties of lead compounds and their behavior in vivo.

-

Exploration of New Therapeutic Areas: Investigating the potential of these derivatives in other diseases, such as inflammatory disorders and viral infections.

-

Development of Novel Synthetic Methodologies: To access a wider range of structurally diverse derivatives.

Conclusion

This compound derivatives have a rich history, evolving from compounds of purely chemical interest to promising therapeutic leads. Their straightforward synthesis, coupled with their potent anticancer and neuroprotective activities, positions them as a valuable class of molecules for future drug development. The detailed experimental protocols and mechanistic insights provided in this guide are intended to facilitate further research and unlock the full therapeutic potential of these remarkable compounds.

References

- 1. ias.ac.in [ias.ac.in]

- 2. New styryl sulfones as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchhub.com [researchhub.com]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. A Novel Synthetic Precursor of Styryl Sulfone Neuroprotective Agents Inhibits Neuroinflammatory Responses and Oxidative Stress Damage through the P38 Signaling Pathway in the Cell and Animal Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

Phenyl Styryl Sulfone: A Multi-Targeted Modulator of Cellular Signaling

An In-depth Technical Guide on the Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms of action of phenyl styryl sulfone and its derivatives. Phenyl styryl sulfones are a class of organic compounds that have garnered significant interest in the scientific community due to their diverse biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. This document will delve into the core signaling pathways modulated by these compounds, present quantitative data from key experiments, and provide detailed experimental protocols for their assessment.

Anticancer Activity: Inhibition of Tubulin Polymerization

A primary mechanism underlying the anticancer properties of this compound derivatives is their ability to interfere with microtubule dynamics through the inhibition of tubulin polymerization. Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division, intracellular transport, and maintenance of cell shape.[1] Disruption of microtubule formation by phenyl styryl sulfones leads to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis in cancer cells.

Molecular Target and Binding Site

This compound and its analogs primarily target β-tubulin, a subunit of the tubulin heterodimer. Molecular docking studies and experimental evidence suggest that these compounds bind to the colchicine-binding site on β-tubulin.[1][2][3] This binding event sterically hinders the polymerization of tubulin dimers into microtubules, thus disrupting the formation of the mitotic spindle and halting cell division.

Quantitative Data: Antiproliferative Activity and Tubulin Polymerization Inhibition

The anticancer efficacy of various this compound derivatives has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values for cell proliferation and tubulin polymerization are summarized below.

| Compound/Derivative | Cell Line | Antiproliferative IC50 (µM) | Tubulin Polymerization IC50 (µM) | Reference(s) |

| 6-chloro-2-styryl-3-(pyrimidin-2yl)-4(3H)-quinazolinone | MCF7 | 0.34 | 5.8 | [4] |

| 6-chloro-2-styryl-3-(pyrimidin-2yl)-4(3H)-quinazolinone | CA46 (Burkitt lymphoma) | 1.0 | 5.8 | [4] |

| Indole-vinyl sulfone derivative 7f | K562 | - | - | [5] |

| Benzoylphenylurea sulfur analogue 6n | - | - | 2.1 | [6] |

| 1-phenylsulphonyl-2-(1-methylindol-3-yl)-benzimidazole derivative 33 | A549 | 1.6 (GI50) | 1.41 | [7] |

| 1-phenylsulphonyl-2-(1-methylindol-3-yl)-benzimidazole derivative 33 | Hela | 2.7 (GI50) | 1.41 | [7] |

| 1-phenylsulphonyl-2-(1-methylindol-3-yl)-benzimidazole derivative 33 | HepG2 | 2.9 (GI50) | 1.41 | [7] |

| 1-phenylsulphonyl-2-(1-methylindol-3-yl)-benzimidazole derivative 33 | MCF-7 | 4.3 (GI50) | 1.41 | [7] |

| Vinyl sulfone derivative 11k | - | - | 1.82 | [8] |

Experimental Protocols

This assay measures the effect of a compound on the polymerization of purified tubulin in vitro.

-

Principle: The polymerization of tubulin into microtubules can be monitored by an increase in turbidity (light scattering) at 340 nm or by an increase in fluorescence of a reporter molecule that binds to polymerized tubulin.

-

Materials:

-

Purified tubulin (>99% pure)

-

General Tubulin Buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)

-

GTP solution (10 mM)

-

Glycerol

-

Test compound (this compound derivative) dissolved in DMSO

-

Positive controls (e.g., colchicine, paclitaxel)

-

96-well microplate

-

Temperature-controlled spectrophotometer or fluorometer.

-

-

Procedure (Turbidity-based):

-

Prepare a tubulin solution (e.g., 2 mg/mL) in General Tubulin Buffer containing 1 mM GTP and 10% glycerol.

-

Add the test compound at various concentrations to the wells of a pre-warmed 96-well plate. Include wells for positive and negative (DMSO vehicle) controls.

-

Initiate the polymerization by adding the tubulin solution to each well.

-

Immediately place the plate in a spectrophotometer pre-heated to 37°C.

-

Monitor the increase in absorbance at 340 nm every minute for 60 minutes.

-

The IC50 value is determined by plotting the rate of polymerization against the compound concentration.

-

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

-

Principle: Cells are stained with a fluorescent dye, such as propidium iodide (PI), that binds stoichiometrically to DNA. The fluorescence intensity of the stained cells is proportional to their DNA content, which allows for the discrimination of cell cycle phases.

-

Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

Test compound (this compound derivative)

-

Phosphate-buffered saline (PBS)

-

70% ethanol (ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer.

-

-

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the this compound derivative for a specified time (e.g., 24 hours). Include a vehicle-treated control.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Analyze the stained cells using a flow cytometer.

-

The percentage of cells in each phase of the cell cycle is determined by analyzing the DNA content histograms.

-

Signaling Pathway and Workflow Diagrams

References

- 1. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. escholarship.org [escholarship.org]

- 3. In-silico Investigation of Tubulin Binding Modes of a Series of Novel Antiproliferative Spiroisoxazoline Compounds Using Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, cytotoxicity, and inhibitory effects on tubulin polymerization of a new 3-heterocyclo substituted 2-styrylquinazolinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, molecular properties prediction and biological evaluation of indole-vinyl sulfone derivatives as novel tubulin polymerization inhibitors targeting the colchicine binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. AID 262911 - Inhibition of tubulin polymerization - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Synthesis, molecular docking and biological evaluation of 1-phenylsulphonyl-2-(1-methylindol-3-yl)-benzimidazole derivatives as novel potential tubulin assembling inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Biological Activity of Phenyl Styryl Sulfones: A Technical Guide for Drug Development Professionals

Introduction: Phenyl styryl sulfones are a class of organic compounds characterized by a sulfone group attached to a styryl moiety. This structural motif has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. This technical guide provides an in-depth overview of the anticancer, anti-inflammatory, and antimicrobial properties of phenyl styryl sulfones, intended for researchers, scientists, and drug development professionals. The guide summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways to facilitate further research and development in this promising area.

Anticancer Activity

Phenyl styryl sulfone derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. Their mechanisms of action often involve the induction of cell cycle arrest and apoptosis through the modulation of key signaling pathways.

Quantitative Anticancer Data

The antiproliferative activity of various this compound derivatives is summarized below. The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| FRI-20 | MCF-7 (Breast) | < 1 | [1] |

| FRI-20 | BT-20 (Breast) | < 1 | [1] |

| FRI-20 | LnCaP (Prostate) | < 1 | [1] |

| Compound 7k | HT-29 (Colon) | - (51% tumor growth inhibition in mice at 400 mg/kg) | [2] |

| Compound 14f | A2780 (Ovarian) | Potent (Specific IC₅₀ not provided) | [3] |

| Styrylquinoline 3b | HCT116 p53+/+ (Colon) | 1.2 ± 0.2 | [4] |

| Styrylquinoline 3b | HCT116 p53-/- (Colon) | 0.8 ± 0.1 | [4] |

| Styrylquinoline 6b | HCT116 p53+/+ (Colon) | 0.9 ± 0.1 | [4] |

| Styrylquinoline 6b | HCT116 p53-/- (Colon) | 0.5 ± 0.1 | [4] |

Experimental Protocols

This protocol is used to assess the effect of this compound compounds on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.[5][6][7][8]

Materials:

-

96-well microtiter plates

-

Cancer cell lines (e.g., MCF-7, HCT116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound compounds dissolved in DMSO

-

MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium)

-

Phenazine ethosulfate (PES) solution

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Prepare serial dilutions of the this compound compounds in culture medium. The final DMSO concentration should not exceed 0.1%.

-

Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plates for the desired exposure time (e.g., 48 or 72 hours).

-

Add 20 µL of the combined MTS/PES solution to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values using appropriate software (e.g., GraphPad Prism).

This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.[4][9][10][11][12]

Materials:

-

White-walled 96-well plates

-

Cancer cell lines

-

Complete cell culture medium

-

This compound compounds

-

Caspase-Glo® 3/7 Reagent (Promega)

-

Luminometer

Procedure:

-

Seed cells in a white-walled 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Treat the cells with the this compound compounds at the desired concentrations for a specified time (e.g., 24 or 48 hours).

-

Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

-

Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

-

Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.

-

Incubate the plate at room temperature for 1-3 hours.

-

Measure the luminescence using a luminometer.

-

The luminescent signal is proportional to the amount of caspase activity.

Signaling Pathways in Anticancer Activity

Phenyl styryl sulfones exert their anticancer effects by modulating several critical signaling pathways. A key mechanism involves the induction of G2/M cell cycle arrest and apoptosis by targeting proteins such as CDC25C and Mcl-1.[3]

Anti-inflammatory Activity

Phenyl styryl sulfones have demonstrated potent anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators and the modulation of inflammatory signaling cascades.

Quantitative Anti-inflammatory Data

The inhibitory effects of this compound derivatives on the production of nitric oxide (NO), a key inflammatory mediator, are presented below.

| Compound | Cell Type | Stimulant | Inhibition of NO Production | Reference |

| Styryl sulfone derivatives | BV-2 microglia | LPS | Significant inhibition | Not specified |

| Phenyl vinyl sulfone 5b | - | - | IC₅₀ = 0.91 ± 0.06 µM (NLRP3 inflammasome) | [13] |

| Phenyl vinyl sulfone 7a | - | - | IC₅₀ = 1.83 ± 0.28 µM (NLRP3 inflammasome) | [13] |

Experimental Protocols

This assay measures the amount of nitrite, a stable product of NO, in cell culture supernatants to determine the inhibitory effect of compounds on NO production.

Materials:

-

Macrophage cell line (e.g., RAW 264.7) or primary microglia

-

Complete cell culture medium

-

Lipopolysaccharide (LPS)

-

This compound compounds

-

Griess Reagent (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)

-

Sodium nitrite standard solution

-

96-well plate

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the this compound compounds for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include untreated and LPS-only controls.

-

After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent to each supernatant sample.

-

Incubate at room temperature for 10-15 minutes in the dark.

-

Measure the absorbance at 540 nm.

-

Quantify the nitrite concentration using a standard curve generated with sodium nitrite.

-

Calculate the percentage of NO inhibition compared to the LPS-only control.

This protocol details the in vitro activation of the NLRP3 inflammasome using monosodium urate (MSU) crystals and its inhibition by test compounds.[14][15][16][17][18]

Materials:

-

Bone marrow-derived macrophages (BMDMs)

-

LPS

-

MSU crystals

-

This compound compounds

-

ELISA kits for IL-1β

-

Western blot reagents

Procedure:

-

Isolate and culture BMDMs.

-

Prime the BMDMs with LPS (e.g., 100 ng/mL) for 4 hours.

-

Pre-treat the primed cells with the this compound compounds for 1 hour.

-

Stimulate the cells with MSU crystals (e.g., 150 µg/mL) for 4-6 hours.

-

Collect the cell culture supernatants and cell lysates.

-

Measure the concentration of secreted IL-1β in the supernatants using an ELISA kit.

-

Analyze the cell lysates for the expression of cleaved caspase-1 and other inflammasome components by Western blotting.

Signaling Pathways in Anti-inflammatory Activity

Phenyl styryl sulfones can suppress inflammatory responses by inhibiting the p38 MAPK/NF-κB signaling pathway and the activation of the NLRP3 inflammasome. They can also exert antioxidant effects by activating the Nrf2 pathway.

Antimicrobial Activity

Certain vinyl sulfone derivatives, including phenyl styryl sulfones, have shown promising activity against pathogenic bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA).

Quantitative Antimicrobial Data

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| (E)-3-((4-methoxyphenyl)sulfonyl)acrylonitrile | Methicillin-susceptible S. aureus | 1.875 | [13] |

| (E)-3-((4-methoxyphenyl)sulfonyl)acrylonitrile | MRSA USA300 | 3.75 | [13] |

| Nitrile-substituted vinyl phenyl sulfones | MRSA | Potent activity (specific MICs not provided) | [19] |

Experimental Protocols

This method is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium.[20][21]

Materials:

-

96-well microtiter plates

-

Bacterial strains (e.g., S. aureus)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

This compound compounds

-

Bacterial inoculum standardized to 0.5 McFarland

-

Incubator

Procedure:

-

Prepare serial twofold dilutions of the this compound compounds in CAMHB in a 96-well plate.

-

Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculate each well with the bacterial suspension. Include a positive control (bacteria without compound) and a negative control (broth only).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

Synthesis of this compound

A general method for the synthesis of (E)-styryl phenyl sulfone is provided below.

Experimental Protocol for Synthesis

Materials:

-

Phenylsulfonylacetic acid

-

Benzaldehyde

-

Benzylamine

-

Glacial acetic acid

-

Ether

-

Sodium bicarbonate solution

-

Sodium bisulfite solution

-

Dilute hydrochloric acid

Procedure:

-

A solution of phenylsulfonylacetic acid (0.01 mol) and benzaldehyde (0.01 mol) in glacial acetic acid is prepared.

-

A catalytic amount of benzylamine is added to the mixture.

-

The reaction mixture is refluxed for 2 hours.

-

After cooling, ether is added, and the organic layer is washed successively with saturated sodium bicarbonate solution, sodium bisulfite solution, dilute hydrochloric acid, and water.

-

The ethereal layer is dried, and the solvent is evaporated to yield (E)-styryl phenyl sulfone.[22]

Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. The experimental protocols provided are generalized and may require optimization for specific applications. Researchers should adhere to all relevant safety guidelines and institutional protocols when conducting experiments.

References

- 1. WO2000059494A1 - Styryl sulfone anticancer agents - Google Patents [patents.google.com]

- 2. New styryl sulfones as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of heteroaryl styryl sulfone derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, Synthesis and In Vitro Activity of Anticancer Styrylquinolines. The p53 Independent Mechanism of Action | PLOS One [journals.plos.org]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. broadpharm.com [broadpharm.com]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. resources.novusbio.com [resources.novusbio.com]

- 9. Caspase-Glo® 3/7 Assay Protocol [promega.com]

- 10. promega.com [promega.com]

- 11. promega.com [promega.com]

- 12. Caspase 3/7 Activity [protocols.io]

- 13. Antibacterial activity evaluation of vinyl sulfones against global predominant methicillin-resistant Staphylococcus aureus USA300 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Protocol for in vivo and in vitro activation of NLRP3 inflammasome in mice using monosodium urate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Frontiers | Decoy Receptor 3 Inhibits Monosodium Urate-Induced NLRP3 Inflammasome Activation via Reduction of Reactive Oxygen Species Production and Lysosomal Rupture [frontiersin.org]

- 17. mdpi.com [mdpi.com]

- 18. Mastoparan M Suppressed NLRP3 Inflammasome Activation by Inhibiting MAPK/NF-κB and Oxidative Stress in Gouty Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Frontiers | Combination Susceptibility Testing of Common Antimicrobials in Vitro and the Effects of Sub-MIC of Antimicrobials on Staphylococcus aureus Biofilm Formation [frontiersin.org]

- 22. ias.ac.in [ias.ac.in]

Phenyl Styryl Sulfone Derivatives as Potent Anticancer Agents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of phenyl styryl sulfone derivatives as a promising class of anticancer agents. This document details their mechanism of action, summarizes their biological activity with quantitative data, provides detailed experimental protocols for their evaluation, and visualizes key signaling pathways and workflows.

Introduction

Phenyl styryl sulfones are a class of organic compounds characterized by a central sulfonyl group flanked by a phenyl and a styryl moiety. These compounds have garnered significant attention in medicinal chemistry due to their potent and diverse biological activities, most notably their anticancer properties. A leading example from this class is Rigosertib (ON 01910.Na), a benzyl styryl sulfone that has undergone extensive preclinical and clinical investigation.[1]

The anticancer effects of this compound derivatives are attributed to their ability to modulate multiple cellular signaling pathways critical for cancer cell proliferation, survival, and metastasis. This multi-targeted approach offers the potential to overcome resistance mechanisms often associated with single-target therapies.

Mechanism of Action

The primary anticancer mechanism of this compound derivatives involves the dual inhibition of two key signaling pathways: the Phosphoinositide 3-Kinase/Protein Kinase B (PI3K/Akt) and the Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are frequently dysregulated in a wide range of human cancers, leading to uncontrolled cell growth and survival.

Inhibition of PI3K/Akt and MAPK Signaling Pathways

This compound derivatives, including Rigosertib, have been shown to interfere with the signaling cascades of both the PI3K/Akt and MAPK pathways.[2] Rigosertib is believed to function as a RAS mimetic, binding to the RAS-binding domains of downstream effectors like PI3K and Raf kinases, thereby preventing their activation by RAS.[3] This disruption leads to the downregulation of key downstream proteins such as phosphorylated Akt (p-Akt) and phosphorylated ERK (p-ERK), which are critical for cell proliferation and survival.[2]

dot

Induction of Apoptosis

A crucial consequence of the inhibition of pro-survival signaling pathways by this compound derivatives is the induction of apoptosis, or programmed cell death. This is often mediated through the p53 tumor suppressor pathway and the Bcl-2 family of proteins.

Treatment with these compounds can lead to an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2.[4] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of a caspase cascade, ultimately resulting in apoptotic cell death. Specifically, the activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3) has been observed.[4][5]

dot

Anticancer Activity: Quantitative Data

The anticancer efficacy of this compound derivatives has been evaluated against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency. The following tables summarize the IC50 values for representative this compound derivatives from various studies.

| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |

| Rigosertib | A549 | Lung Adenocarcinoma | Varies | [6] |

| Rigosertib | MCF-7 | Breast Cancer | Varies | [6] |

| Rigosertib | MDA-MB-231 | Breast Cancer | Varies | [6] |

| Rigosertib | RPMI 8226 | Multiple Myeloma | Varies | [6] |

| Rigosertib | U87-MG | Glioblastoma | Varies | [6] |

| Compound 1 | RXF393 | Renal Cancer | 7.01 ± 0.39 | [7] |

| Compound 1 | LOX IMVI | Melanoma | 9.55 ± 0.51 | [7] |

| Compound 1 | HT29 | Colon Cancer | 24.3 ± 1.29 | [7] |

| Compound 7k | HT-29 | Colon Carcinoma | - | [8][9] |

Note: The IC50 values for Rigosertib are reported to be in the nanomolar to low micromolar range depending on the cell line and experimental conditions. "Varies" indicates that specific values were not consistently provided in a single table across the reviewed literature.

In addition to in vitro studies, in vivo experiments using xenograft models have demonstrated the antitumor activity of these compounds. For instance, one study reported that compound 7k exhibited 51% tumor growth inhibition in mice with HT-29 human carcinoma xenografts at an oral dose of 400 mg/kg.[8][9]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the anticancer properties of this compound derivatives.

General Synthesis of this compound Derivatives

A general procedure for the synthesis of (E)-styryl aryl sulfones involves the following steps:

-

Preparation of Arylsulfonylacetic acids: These can be synthesized by the condensation of sodium aryl sulfinate with chloroacetic acid under alkaline conditions.

-

Condensation Reaction: The arylsulfonylacetic acid is then condensed with an appropriate aromatic aldehyde in the presence of a catalyst, such as piperidine, in a solvent like toluene. The reaction mixture is typically refluxed with a Dean-Stark apparatus to remove water.

-

Purification: The resulting (E)-styryl aryl sulfone can be purified by recrystallization from a suitable solvent, such as ethanol.

(Note: Specific reaction conditions, including stoichiometry, temperature, and reaction time, will vary depending on the specific derivative being synthesized.)[3]

dot

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[10][11]

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivatives (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and can be employed to assess the effect of this compound derivatives on the expression and phosphorylation status of proteins in key signaling pathways.

-

Cell Lysis: Treat cancer cells with the test compound for a specified duration, then lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-Akt, Akt, p-ERK, ERK, Bax, Bcl-2, caspase-3, and a loading control like β-actin or GAPDH).

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.

-

Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative changes in protein expression or phosphorylation.

In Vivo Antitumor Efficacy in Xenograft Models

Xenograft models are used to evaluate the in vivo anticancer activity of drug candidates.[8][9]

-

Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Treatment: Randomly assign the tumor-bearing mice to treatment and control groups. Administer the this compound derivative (e.g., orally or intraperitoneally) at a predetermined dose and schedule. The control group receives the vehicle.

-

Tumor Measurement: Measure the tumor volume (typically using calipers) at regular intervals throughout the study.

-

Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology or western blotting).

-

Data Analysis: Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.

Conclusion and Future Perspectives

This compound derivatives represent a promising class of anticancer agents with a multi-targeted mechanism of action that involves the inhibition of key pro-survival signaling pathways and the induction of apoptosis. The lead compound, Rigosertib, has demonstrated clinical activity in some solid tumors and hematologic malignancies, although further clinical trials are ongoing to optimize its therapeutic use.[1][12]

Future research in this area will likely focus on the synthesis and evaluation of novel derivatives with improved potency, selectivity, and pharmacokinetic properties. A deeper understanding of the structure-activity relationships will guide the design of next-generation compounds. Furthermore, exploring combination therapies, where this compound derivatives are used in conjunction with other anticancer agents, may provide synergistic effects and overcome drug resistance. The continued investigation of this versatile chemical scaffold holds significant promise for the development of new and effective cancer therapies.

References

- 1. mdpi.com [mdpi.com]

- 2. Anti-tumor effects of rigosertib in high-risk neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. WO2000059494A1 - Styryl sulfone anticancer agents - Google Patents [patents.google.com]

- 4. ijper.org [ijper.org]

- 5. Upregulation of BAX and caspase-3, as well as downregulation of Bcl-2 during treatment with indeno[1,2-b]quinoxalin derivatives, mediated apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Another Brick to Confirm the Efficacy of Rigosertib as Anticancer Agent | MDPI [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 9. New styryl sulfones as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. broadpharm.com [broadpharm.com]

- 11. researchhub.com [researchhub.com]

- 12. drugdiscoverytrends.com [drugdiscoverytrends.com]

Neuroprotective Effects of Styryl Sulfone Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the neuroprotective effects of styryl sulfone compounds, with a focus on their mechanisms of action, experimental validation, and potential as therapeutic agents for neurodegenerative diseases.

Introduction

Styryl sulfone compounds, particularly derivatives of caffeic acid phenethyl ester (CAPE), have emerged as a promising class of neuroprotective agents.[1][2][3] These compounds exhibit multifaceted therapeutic potential, primarily attributed to their potent anti-inflammatory and antioxidant properties.[4][5] Their enhanced metabolic stability and ability to cross the blood-brain barrier make them attractive candidates for the treatment of neurodegenerative disorders such as Parkinson's disease.[1][3] This guide will delve into the quantitative data supporting their efficacy, the detailed experimental protocols used for their evaluation, and the key signaling pathways they modulate.

Core Mechanisms of Neuroprotection

Styryl sulfone compounds exert their neuroprotective effects through a dual mechanism of action: the activation of the Nrf2 antioxidant response pathway and the inhibition of the p38 MAPK/NF-κB pro-inflammatory signaling cascade.[2]

Activation of the Nrf2 Antioxidant Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[6] Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1).[6][7]

Styryl sulfones, acting as electrophilic species, are thought to interact with cysteine residues on Keap1. This interaction leads to a conformational change in Keap1, resulting in the release and nuclear translocation of Nrf2.[7][8] In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes.[6] This binding initiates the transcription of several protective enzymes, including heme oxygenase-1 (HO-1) and glutamate-cysteine ligase catalytic subunit (GCLC), which play crucial roles in mitigating oxidative stress.[9]

Inhibition of the p38 MAPK/NF-κB Inflammatory Pathway

The p38 mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) signaling pathways are central to the neuroinflammatory response.[10][11] In neurodegenerative diseases, the activation of these pathways in microglia, the resident immune cells of the brain, leads to the production of pro-inflammatory mediators such as nitric oxide (NO) and cytotoxic cytokines, which contribute to neuronal damage.[9][12]

Styryl sulfone compounds have been shown to inhibit the phosphorylation and activation of p38 MAPK. This inhibition, in turn, prevents the activation and nuclear translocation of NF-κB.[9][10] By blocking the NF-κB signaling cascade, these compounds suppress the expression of pro-inflammatory genes, thereby reducing the production of inflammatory mediators and protecting neurons from inflammatory damage.[2]

Quantitative Data on Neuroprotective Efficacy

The neuroprotective effects of various styryl sulfone derivatives have been quantified in several in vitro studies. The following tables summarize key data on their ability to enhance neuronal cell viability and inhibit nitric oxide production, a marker of inflammation.

Table 1: Protective Effects of Styryl Sulfone Compounds on Neuronal Viability

| Compound | Concentration (µM) | Toxin | Cell Type | % Cell Viability (relative to control) | Reference |

| Compound 4d | 2 | MPP+ (10 µM) | Mesencephalic Neurons | ~70% | [9] |

| Compound 4d | 5 | MPP+ (10 µM) | Mesencephalic Neurons | ~85% | [9] |

| Compound 4d | 10 | MPP+ (10 µM) | Mesencephalic Neurons | ~95% | [9] |

| Compound 3b | 10 | MPP+ (10 µM) | Mesencephalic Neurons | ~80% | [9] |

| Compound 3d | 10 | MPP+ (10 µM) | Mesencephalic Neurons | ~85% | [9] |

| Compound 4b | 10 | MPP+ (10 µM) | Mesencephalic Neurons | ~80% | [9] |

| CAPE | 10 | MPP+ (10 µM) | Mesencephalic Neurons | ~75% | [9] |

Table 2: Inhibitory Effects of Styryl Sulfone Compounds on Nitric Oxide (NO) Production

| Compound | Concentration (µM) | Stimulant | Cell Type | % Inhibition of NO Production | Reference |

| Compound 4d | 2 | LPS (1 µg/mL) | Primary Microglia | ~40% | [9] |

| Compound 4d | 5 | LPS (1 µg/mL) | Primary Microglia | ~70% | [9] |

| Compound 4d | 10 | LPS (1 µg/mL) | Primary Microglia | ~90% | [9] |

| CAPE | 10 | LPS (1 µg/mL) | Primary Microglia | ~60% | [9] |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to assess the neuroprotective effects of styryl sulfone compounds.

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

PC12 cells or primary neurons

-

96-well plates

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Styryl sulfone compounds

-

Neurotoxin (e.g., MPP+, 6-OHDA, H₂O₂)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Pre-treatment: Treat the cells with various concentrations of the styryl sulfone compounds for 1-3 hours.

-

Induction of Neurotoxicity: Add the neurotoxin to the wells (except for the control wells) and incubate for the desired period (e.g., 24-48 hours).

-

MTT Incubation: Remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Express cell viability as a percentage of the control (untreated) cells.

Nitric Oxide Production Measurement (Griess Assay)

The Griess assay is a colorimetric method for the quantification of nitrite (NO₂⁻), a stable and quantifiable metabolite of nitric oxide (NO).[4][5]

Materials:

-

Primary microglia or BV2 microglial cells

-

24-well or 96-well plates

-